molecular formula C13H18N2O5S2 B5086303 3-[(4-Piperidin-1-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid

3-[(4-Piperidin-1-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid

Cat. No.: B5086303
M. Wt: 346.4 g/mol
InChI Key: UGLQKUWTCHKLLK-UHFFFAOYSA-N
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Description

3-[(4-Piperidin-1-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid is a complex organic compound that features a piperidine ring, a sulfonyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Piperidin-1-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Piperidin-1-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Piperidin-1-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-Piperidin-1-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The piperidine ring can improve the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Piperidin-1-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid is unique due to its combination of a piperidine ring, a sulfonyl group, and a thiophene ring. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable for various applications.

Properties

IUPAC Name

3-[(4-piperidin-1-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S2/c16-12(17)4-5-14-13(18)11-8-10(9-21-11)22(19,20)15-6-2-1-3-7-15/h8-9H,1-7H2,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLQKUWTCHKLLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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